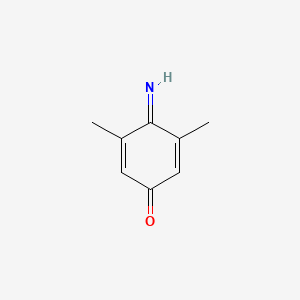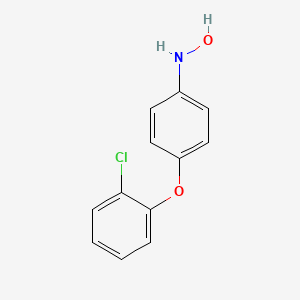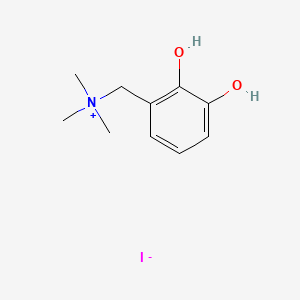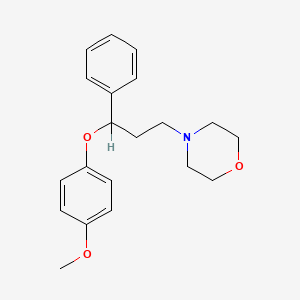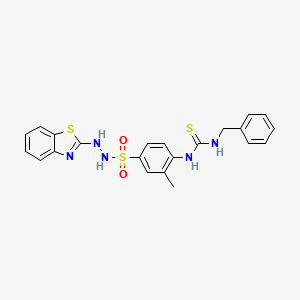
Disodium 4,4'-bis((2-hydroxy-1-naphthyl)azo)-5,5'-dimethoxy(1,1'-biphenyl)-2,2'-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and has applications in various industries, including textiles and biological staining.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 2-hydroxy-1-naphthylamine, followed by coupling with 5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors with precise control over temperature, pH, and reaction time. The process involves continuous monitoring and adjustment to maintain the quality and yield of the final product. The use of automated systems and advanced analytical techniques ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in histological staining to highlight specific cell structures.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and its vibrant color properties. The azo groups in the molecule can participate in electron transfer reactions, making it useful in various analytical techniques. The molecular targets and pathways involved include interactions with metal ions and binding to specific cellular components in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-2,2’-stilbenedisulphonate
- Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-2,2’-biphenyldisulphonate
Uniqueness
Disodium 4,4’-bis((2-hydroxy-1-naphthyl)azo)-5,5’-dimethoxy(1,1’-biphenyl)-2,2’-disulphonate is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. The presence of methoxy groups enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
6428-81-5 |
|---|---|
Fórmula molecular |
C34H24N4Na2O10S2 |
Peso molecular |
758.7 g/mol |
Nombre IUPAC |
disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methoxy-2-sulfonatophenyl]-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C34H26N4O10S2.2Na/c1-47-29-15-23(31(49(41,42)43)17-25(29)35-37-33-21-9-5-3-7-19(21)11-13-27(33)39)24-16-30(48-2)26(18-32(24)50(44,45)46)36-38-34-22-10-6-4-8-20(22)12-14-28(34)40;;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
Clave InChI |
MAGDVEUMSQOTTO-UHFFFAOYSA-L |
SMILES canónico |
COC1=C(C=C(C(=C1)C2=CC(=C(C=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC=CC=C43)O)OC)S(=O)(=O)[O-])N=NC5=C(C=CC6=CC=CC=C65)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


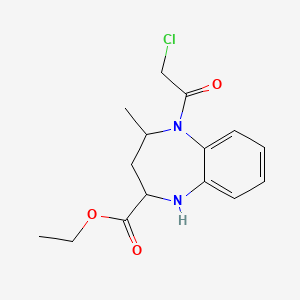

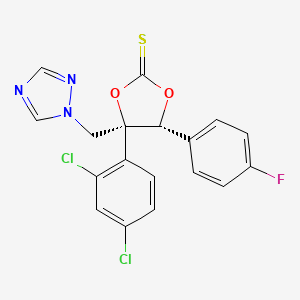

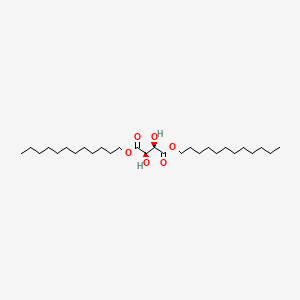
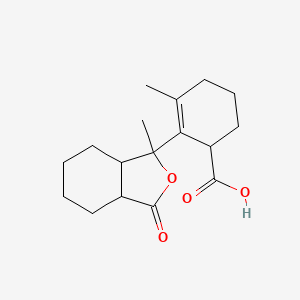

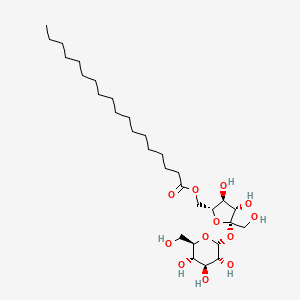
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
